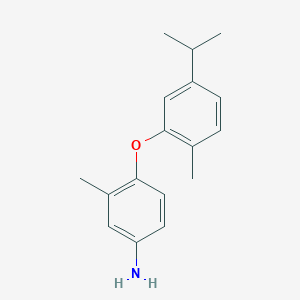

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline

Description

Properties

IUPAC Name |

3-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-11(2)14-6-5-12(3)17(10-14)19-16-8-7-15(18)9-13(16)4/h5-11H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDORHWWIVNGKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline typically involves the reaction of 5-isopropyl-2-methylphenol with 3-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 3-methylaniline to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenoxy derivatives.

Substitution: Alkylated aniline derivatives.

Scientific Research Applications

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline involves its interaction with specific molecular targets. The phenoxy group allows for binding to hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues. This dual interaction facilitates the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline

- CAS No.: 946785-09-7

- Molecular Formula: C₁₇H₂₁NO

- Molecular Weight : 255.35 g/mol

- Structure: The compound consists of a 3-methylaniline backbone substituted with a 5-isopropyl-2-methylphenoxy group at the para position. The isopropyl and methyl substituents on the phenoxy ring enhance steric bulk and lipophilicity, influencing its physicochemical and biological properties .

Key Properties :

- Hydrogen Bonding: One hydrogen bond donor (NH₂ group) and two acceptors (amine and ether oxygen), impacting solubility and intermolecular interactions .

The compound shares structural motifs with several aniline derivatives and phenoxy-substituted aromatic amines. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Insights :

Anti-Tubercular Activity :

- The target compound lacks direct anti-tubercular data, but structural analogs with imidazopyridine or benzimidazole cores (e.g., CAS analogs in ) exhibit potent activity (MIC ≤ 0.03 µM). These modifications introduce heterocyclic motifs that improve target engagement (e.g., cytochrome bcc1 oxidase inhibition) .

- Halogenation Impact : Bromine or fluorine substituents (e.g., in ) enhance electronegativity and binding affinity, critical for disrupting mycobacterial bioenergetics .

Lipophilicity vs. Solubility :

- The target compound’s high lipophilicity (XLogP = 4.6) contrasts with TOOS (hydrophilic sulfopropyl group), which is optimized for aqueous assays .

Toxicity and Selectivity :

Biological Activity

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields of research.

Chemical Structure and Properties

- IUPAC Name : 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline

- Molecular Formula : C16H21NO

- Molecular Weight : 245.35 g/mol

The compound features a phenoxy group, an isopropyl substituent, and a methylaniline moiety, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline typically involves:

- Nucleophilic Substitution : The reaction of 5-isopropyl-2-methylphenol with 3-methylaniline under basic conditions.

- Catalysts : Common catalysts include sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer progression, such as microtubule affinity-regulating kinase (MARK).

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline exhibits significant anticancer activity by:

- Inhibiting Cell Proliferation : Studies have demonstrated reduced growth rates in cancer cell lines treated with this compound.

- Inducing Apoptosis : Mechanistic studies suggest that the compound triggers programmed cell death in malignant cells.

Enzyme Interaction Studies

A detailed analysis of enzyme interactions revealed:

- MARK4 Inhibition : The compound binds competitively to MARK4, leading to decreased activity and subsequent inhibition of cancer cell proliferation.

- Other Enzyme Targets : Preliminary studies suggest potential interactions with other kinases, warranting further investigation.

Case Studies

- Cell Line Studies : In vitro studies using human breast cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with varying concentrations of the compound.

- Animal Models : Preliminary in vivo studies indicated that administration of the compound resulted in tumor size reduction in xenograft models.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline | Anticancer; MARK4 inhibitor | Specific binding affinity |

| 4-(2-Methylphenoxy)-3-methylaniline | Moderate anticancer effects | Less potent than the primary compound |

| 4-(Chloro-2-methylphenoxy)-3-methylaniline | Limited biological activity | Different halogen substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.